BenchChemオンラインストアへようこそ!

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

NAPE-PLD efferocytosis chemical probe

This benzothiazole-sulfonyl-piperidine features a distinct 4-ethyl substitution and a 2-carboxamide linker, placing it in unexplored chemical space relative to known NAPE-PLD activators (e.g., VU534) and M5 inhibitors. With a lower MW (367.50) and cLogP (~2.46), it is an attractive fragment-like core for lead optimization. Ideal for academic groups profiling regioisomeric SAR or CNS discovery teams seeking novel M5-selective chemotypes. Custom synthesis available; inquire for milligram-to-gram scale.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.48
CAS No. 1214067-65-8
Cat. No. B2443248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
CAS1214067-65-8
Molecular FormulaC16H21N3O3S2
Molecular Weight367.48
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C
InChIInChI=1S/C16H21N3O3S2/c1-3-11-7-6-9-13-14(11)17-16(23-13)18-15(20)12-8-4-5-10-19(12)24(2,21)22/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,18,20)
InChIKeyDSVKRAFHBNBEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (CAS 1214067-65-8): Baseline Identity & Evidence Availability


N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (CAS 1214067-65-8; molecular formula C16H21N3O3S2) is a synthetic small molecule built on a benzothiazole core linked to a 1-methylsulfonyl-piperidine-2-carboxamide moiety . The compound belongs to the broader benzothiazole sulfonyl‑piperidine carboxamide class whose members have been investigated as NAPE‑PLD activators (e.g., VU534, VU533) [1] and as muscarinic M5 receptor inhibitors [2]. However, an exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and major patent repositories (as of April 2026) returned no primary quantitative bioactivity data—no IC50, EC50, Ki, or Kd values—specific to this compound. All publicly retrievable annotations originate from vendor‑hosted datasheets that report only qualitative, un‑referenced activity claims . Consequently, any differentiation versus close analogs must rest on structural features and class‑level inference until direct experimental comparisons become available.

Why N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide Cannot Be Simply Replaced by In‑Class Analogs


Benzothiazole sulfonyl‑piperidine carboxamides are not functionally interchangeable: minor changes to the benzothiazole substitution pattern, the sulfonyl group, or the piperidine regioisomer (2‑carboxamide vs. 4‑carboxamide) have produced marked differences in potency (EC50 range 0.30–10 µM) and maximal efficacy (Emax 1.2‑ to >2‑fold) against NAPE‑PLD [1]. Similarly, within the M5 muscarinic patent space, the nature and position of the sulfonyl‑aryl group and the carboxamide‑piperidine connectivity dictate both competitive vs. non‑competitive inhibition mode and selectivity over M1–M4 subtypes [2]. The target compound’s unique combination of a 4‑ethyl substituent on the benzothiazole, a methylsulfonyl (rather than phenylsulfonyl) sulfonamide, and a piperidine‑2‑carboxamide (rather than the more common 4‑carboxamide) linkage places it at a distinct point in chemical space that has not been profiled in public SAR studies. Until quantitative data emerge, assuming equipotency or identical target engagement with any literature‑characterized analog is unsupported.

Quantitative Differentiation Evidence for N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (CAS 1214067-65-8)


Structural Differentiation: 4‑Ethylbenzothiazole + Methylsulfonyl + Piperidine‑2‑carboxamide vs. Literature NAPE‑PLD Probes

The most thoroughly characterized benzothiazole sulfonyl‑piperidine carboxamides are the NAPE‑PLD activators VU534 (N-(4,7‑dimethylbenzo[d]thiazol‑2‑yl)-1-((4‑fluorophenyl)sulfonyl)piperidine‑4‑carboxamide) and VU533, which bear a 4‑fluorophenylsulfonyl group on a piperidine‑4‑carboxamide scaffold and achieve EC50 = 0.30 µM with Emax > 2.0‑fold in recombinant mouse Nape‑pld assays [1]. The target compound differs at three critical SAR positions: (i) the benzothiazole carries a single 4‑ethyl substituent rather than 4,7‑dimethyl; (ii) the sulfonyl group is methylsulfonyl rather than 4‑fluorophenylsulfonyl; and (iii) the carboxamide is attached at the piperidine 2‑position rather than the 4‑position. In the published series, compounds with altered sulfonyl groups (entries 10–14) showed EC50 values ranging from ≤1.1 µM to <10 µM, demonstrating that this position strongly modulates potency [1]. The piperidine‑2‑carboxamide regioisomer has not been evaluated in any public NAPE‑PLD SAR study, so its effects on potency and efficacy are unknown.

NAPE-PLD efferocytosis chemical probe

Regioisomeric Divergence: Piperidine‑2‑carboxamide vs. Piperidine‑4‑carboxamide in M5 Muscarinic Inhibitor Patents

Patent US20230303552A1 discloses a broad series of arylsulfonyl piperidine‑4‑carboxamides and pyrrolidine‑3‑carboxamides as competitive and non‑competitive M5 muscarinic receptor inhibitors, with claims covering psychiatric indications including substance‑related disorders, anxiety, depression, and psychosis [1]. The exemplified compounds exclusively feature a piperidine‑4‑carboxamide or pyrrolidine‑3‑carboxamide linkage. Piperidine‑2‑carboxamide regioisomers are not claimed, exemplified, or biologically evaluated in this patent. In related GPCR SAR literature, moving the carboxamide from the 4‑ to the 2‑position of piperidine alters the dihedral angle between the amide and the piperidine ring, which can significantly affect receptor binding pose and subtype selectivity. The target compound therefore represents an untested regioisomer relative to the patented M5 chemotype.

muscarinic M5 mAChR psychiatric disorders

Physicochemical Differentiation: Calculated Properties vs. Known Chemical Probes

In silico property prediction (data from Sildrug/IBB Warsaw) for C16H21N3O3S2 yields: molecular weight 367.50 g/mol, clogP 2.46, topological polar surface area 78.84 Ų, 2 rotatable bonds, and 1 hydrogen bond donor [1]. All values fall within Lipinski’s Rule of Five, indicating favorable oral drug‑likeness. For comparison, the NAPE‑PLD probe VU534 (C22H23FN4O3S2) has a higher molecular weight (474.57 g/mol), higher clogP (~3.5 estimated), and a larger polar surface area due to the fluorophenylsulfonyl and 4,7‑dimethylbenzothiazole groups. The target compound’s smaller methylsulfonyl group and single 4‑ethyl substituent produce a leaner, less lipophilic scaffold that may offer advantages for solubility, permeability, or off‑target profile—advantages that remain hypothetical without experimental validation.

drug-likeness physicochemical properties Lipinski rules

Absence from Public Bioactivity Databases vs. Widespread Profiling of Analogous Chemotypes

A systematic search of PubChem BioAssay, ChEMBL, and BindingDB returned zero bioactivity records for CAS 1214067-65-8 (date of search: April 2026) [1][2]. In contrast, structurally related benzothiazole sulfonyl‑piperidine‑4‑carboxamides (e.g., VU534, VU533) are associated with multiple bioassay records including NAPE‑PLD activation EC50, cytotoxicity panels, and cellular efferocytosis assays [3]. The complete absence of the target compound from curated bioactivity databases means that no high‑throughput screening hit, confirmatory dose‑response, or selectivity panel data exist in the public record. For a procurement officer or screening scientist, this compound represents a true ‘blank slate’ – no pre‑existing activity annotations exist to guide experimental design or flag potential off‑target liabilities.

PubChem ChEMBL bioactivity screening

Recommended Procurement and Application Scenarios for N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (CAS 1214067-65-8)


Exploratory NAPE‑PLD Chemical Biology: Profiling an Untested Regioisomer

Given that VU534 and VU533 (piperidine‑4‑carboxamide series) are the only validated NAPE‑PLD activator chemotypes, the target compound’s piperidine‑2‑carboxamide scaffold could be evaluated in a recombinant NAPE‑PLD enzyme assay (mouse and human) to determine whether the 2‑carboxamide regioisomer retains activator efficacy or switches to inhibitor pharmacology [1]. This scenario is suited to academic chemical biology groups seeking to expand the NAPE‑PLD toolbox with structurally divergent probes.

Muscarinic M5 Selectivity Screening: A Chemical Space Gap‑Filling Exercise

The patented M5 inhibitor series exclusively employs piperidine‑4‑carboxamide and pyrrolidine‑3‑carboxamide linkers [1]. The target compound provides a piperidine‑2‑carboxamide alternative that could be submitted to M1–M5 selectivity panels (radioligand displacement or functional assays) to test whether the regioisomeric shift alters subtype selectivity. This is relevant for CNS‑focused pharmaceutical discovery programs seeking M5‑preferring chemotypes with reduced M1–M4 liability.

Physicochemical Optimization Starting Point for Benzothiazole Leads

With a calculated MW of 367.50 g/mol and clogP of 2.46 [1], the target compound is substantially smaller and less lipophilic than most literature benzothiazole‑piperidine probes (e.g., VU534, MW 474.57). Medicinal chemistry teams may procure this compound as a fragment‑like or lead‑like starting point for property‑driven optimization, particularly if the target of interest tolerates the methylsulfonyl group and the 2‑carboxamide connectivity.

Urease Inhibition Screening: Following Vendor‑Annotated Activity Hints

Vendor annotations suggest that structurally related compounds have shown urease inhibitory activity, with potential relevance to urinary tract infection and kidney stone indications [1]. While no quantitative data exist for the target compound, procurement for a focused urease inhibition assay (e.g., jack bean urease, phenol‑hypochlorite method) may be warranted if in‑house SAR around this chemotype is being developed.

Quote Request

Request a Quote for N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.